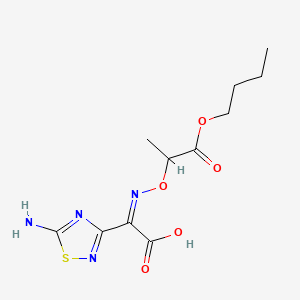

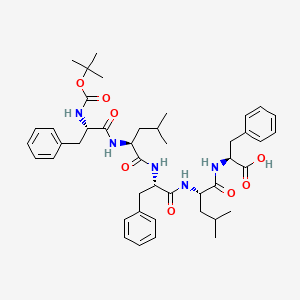

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

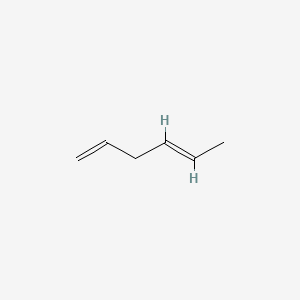

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid is a useful research compound. Its molecular formula is C11H16N4O5S and its molecular weight is 316.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The efficient synthesis of a related compound, a fluoromethoxy derivative of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-imino acetic acid, has been achieved, providing a valuable chemical modifier for cephalosporin antibiotics. The stereochemical structure was determined by X-ray crystallography (Kanai et al., 1993).

- Another study focused on synthesizing 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxylimino acetic acid as a precursor for novel cephalosporins, using cyanoacetamide as the starting material and following a series of reactions including oximation, alkylation, and hydrolysis (Chen Ai-lian, 2008).

Antibacterial and Antifungal Applications

- Thiadiazole derivatives have been explored for their potential in treating various pathological conditions, such as inflammation, pain, or hypertension. Their diverse applications in antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant therapies have been highlighted (Ameen & Qasir, 2017).

Modification for Antibiotic Efficacy

- The synthesis of various thiadiazole derivatives, like the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, has been crucial for developing the fourth generation of cephem antibiotics. Different synthetic routes involving aminoisoxazoles and skeletal rearrangement have been explored for this purpose (Tatsuta et al., 1994).

Antituberculosis Activity

- α-[5-(5-Amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acids were synthesized and tested against Mycobacterium tuberculosis. The compounds displayed moderate activity, indicating potential as antituberculosis agents (Hadizadeh & Vosooghi, 2008).

Antioxidant Properties

- New derivatives of thiadiazole and oxadiazole were synthesized from cyclic imides and assessed for their antioxidant properties. This study expanded the understanding of thiadiazole derivatives in the context of oxidative stress (Al-Haidari & Al-Tamimi, 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid' involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with butyl chloroformate to form the intermediate, which is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product.", "Starting Materials": [ "5-amino-1,2,4-thiadiazole-3-carboxylic acid", "butyl chloroformate", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 5-amino-1,2,4-thiadiazole-3-carboxylic acid is reacted with butyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-amino-1,2,4-thiadiazole-3-carboxylic acid butyl ester.", "Step 2: The intermediate is then reacted with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid." ] } | |

Número CAS |

76028-96-1 |

Fórmula molecular |

C11H16N4O5S |

Peso molecular |

316.34 g/mol |

Nombre IUPAC |

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid |

InChI |

InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7+ |

Clave InChI |

HBJZQUOXCNYJOA-VGOFMYFVSA-N |

SMILES isomérico |

CCCCOC(=O)C(C)O/N=C(\C1=NSC(=N1)N)/C(=O)O |

SMILES |

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O |

SMILES canónico |

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)